REACTION_CXSMILES
|
C(SC1C=CC2N=C(NC(OC)=O)NC=2C=1)CC.[N+:19]([C:22]1[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=1[NH2:24])([O-:21])=[O:20].[S-:29][C:30]#[N:31].[NH4+].BrBr.[Br-].[Na+].CCCBr.[C-]#N.[Na+]>CO.[Cl-].C[N+](CCCC)(CCCC)CCCC.C(Cl)Cl.C(O)CC>[S:29]([C:27]1[CH:26]=[CH:25][C:23]([NH2:24])=[C:22]([N+:19]([O-:21])=[O:20])[CH:28]=1)[C:30]#[N:31] |f:2.3,5.6,8.9,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)SC1=CC2=C(N=C(N2)NC(=O)OC)C=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
66.4 g
|
Type
|
reactant
|
Smiles
|
CCCBr
|
Name
|
aqueous solution
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
104.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After work up and filtering a wet cake of crude product
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the volatile components were evaporated
|
Type
|
ADDITION
|
Details
|
the crude 4-propylthio-2-nitroaniline was added to a flask
|
Type
|
ADDITION
|
Details
|
containing 88.2 g of sodium sulfide nonahydrate and 175 ml of water
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 13 hours
|
Duration
|
13 h
|
Type
|
ADDITION
|
Details
|
After work up the methanol solution of crude 4-propylthio-o-phenylenediamine was added to the sodium salt of methyl cyanocarbamate which
|
Type
|
CUSTOM
|
Details
|
was prepared as in Example V from 4.35 g of cyanamide, 11.1 g of methyl chloroformate and 14.4 g of 50% aqueous sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
As in Example V, the methanol was removed
|
Type
|
TEMPERATURE
|
Details
|
the pH was maintained at 4
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
WASH
|
Details
|
washed with water and acetone
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Name
|
|
Type
|
product
|
Smiles
|
S(C#N)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |